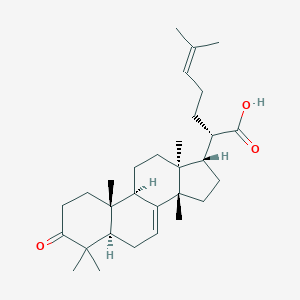

3-氧代蒂鲁卡拉-7,24-二烯-21-酸

描述

Inhibitory Effects on HIV-1 Protease

The compound 3-oxotirucalla-7,24-dien-21-oic acid has been identified as an inhibitor of the human immunodeficiency virus (HIV-1) protease. A study conducted on the wood of Xanthoceras sorbifolia revealed that this compound, along with others such as oleanolic acid, exhibited significant inhibitory activity against HIV-1 protease. The 50% inhibitory concentration (IC50) for 3-oxotirucalla-7,24-dien-21-oic acid was found to be 20 micrograms per milliliter, indicating its potential as an antiviral agent .

Synthesis Analysis

Although the synthesis of 3-oxotirucalla-7,24-dien-21-oic acid is not explicitly detailed in the provided papers, its isolation from natural sources suggests that it could be derived from complex natural product extraction processes. The compound was isolated from a methanolic extract, which implies the use of methanol as a solvent to extract the active compounds from the plant material .

Molecular Structure Analysis

The molecular structure of 3-oxotirucalla-7,24-dien-21-oic acid is not fully described in the provided data. However, the naming of the compound provides some insight into its structure, indicating the presence of a 3-oxo group and a tirucalla skeleton, which is characteristic of a class of compounds known as triterpenoids. These compounds are known for their diverse range of biological activities .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving 3-oxotirucalla-7,24-dien-21-oic acid. However, the inhibitory activity against HIV-1 protease suggests that the compound may interact with the enzyme's active site, potentially leading to the formation of a complex that inhibits the protease's function .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxotirucalla-7,24-dien-21-oic acid are not detailed in the provided papers. However, the fact that it was isolated from a methanolic extract indicates that it is at least partially soluble in methanol. The compound's activity against HIV-1 protease suggests it has the necessary chemical properties to interact with biological molecules .

Role in CD8+ T Cell Recovery

A separate study investigated the role of 3-oxotirucalla-7,24-dien-21-oic acid in the recovery of CD8+ T cells in patients with HIV-1. The treatment with this compound was associated with an increase in CD8+ T cell count over a period of 48 weeks. This suggests that 3-oxotirucalla-7,24-dien-21-oic acid may have immunomodulatory effects, which could be beneficial in the context of HIV-1 infection by potentially enhancing the immune response .

科学研究应用

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: 3-Oxotirucalla-7,24-dien-21-oic acid has been identified as a compound with potential antiviral activity . It is one of the terpenoid compounds of natural origin that are being researched for their antiviral properties .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .

Cytotoxicity Against MCF-7 Cell Lines

- Scientific Field: Cancer Research

- Application Summary: 3-Oxotirucalla-7,24-dien-21-oic acid has shown potent cytotoxicity against MCF-7 cell lines . MCF-7 is a widely studied type of breast cancer cell line, and substances that show cytotoxicity against these cells could potentially be used in cancer treatment .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .

Inhibition of HIV-1 Protease

- Scientific Field: Virology

- Application Summary: 3-Oxotirucalla-7,24-dien-21-oic acid has been found to be an inhibitory component against HIV-1 protease . HIV-1 protease is an enzyme that is essential for the life-cycle of HIV, and inhibitors of this enzyme are used in the treatment of HIV .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .

CD8+ T Cell Recovery in HIV-1 Disease

- Scientific Field: Immunology

- Application Summary: 3-Oxotirucalla-7,24-dien-21-oic acid has been found to have a significant effect on CD8+ T cell recovery in human immunodeficiency virus type 1 (HIV-1) disease .

- Methods of Application: The increase in the rates of CD8+ T cells over 48 weeks following treatment with 3-oxotirucalla-7,24-dien-21-oic acid was investigated . Plasma HIV-1 load was measured by Versant™ HIV-1 RNA 3.0 branched chain DNA assay while flow cytometry was used for blood CD4 cell counts .

- Results or Outcomes: 3-Oxotirucalla-7,24-dien-21-oic acid treatment increased CD8+ T cell count from a median of 89% at baseline to 99% at 48 weeks . The proportion of patients with CD8+ T cell count < 90% decreased from 50% at baseline to 1% .

Reduction of Staphylococcus aureus Virulence

- Scientific Field: Microbiology

- Application Summary: 3-Oxotirucalla-7,24-dien-21-oic acid has been found to reduce the virulence of Staphylococcus aureus . This bacterium is a significant cause of both community-acquired and healthcare associated infections .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: 3-Oxotirucalla-7,24-dien-21-oic acid inhibited δ-toxin production in vitro and reduced dermonecrosis in a murine in vivo model .

Anti-Inflammatory Activity

- Scientific Field: Immunology

- Application Summary: 3-Oxotirucalla-7,24-dien-21-oic acid has been found to have anti-inflammatory properties . This could potentially be used in the treatment of various inflammatory diseases .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .

属性

IUPAC Name |

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNHGARAGBCRY-ZYHXIRFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002701 | |

| Record name | 3-Oxolanosta-7,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxotirucalla-7,24-dien-21-oic acid | |

CAS RN |

82464-35-5 | |

| Record name | 3-Oxotirucalla-7,24-dien-21-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxolanosta-7,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

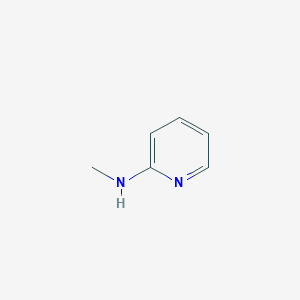

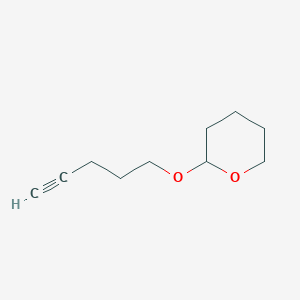

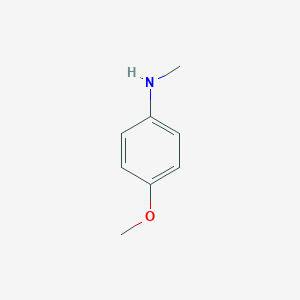

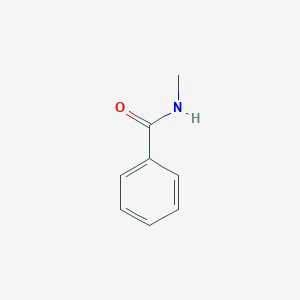

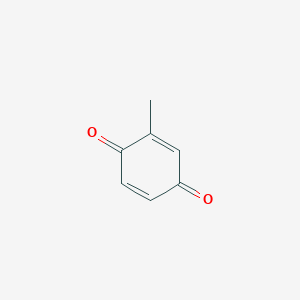

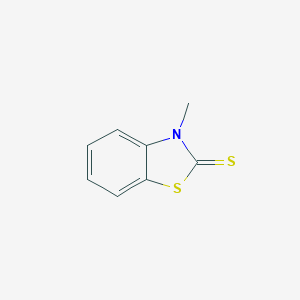

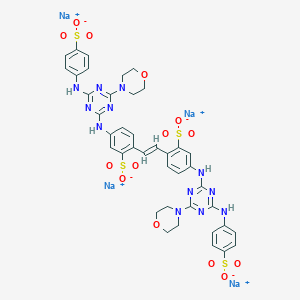

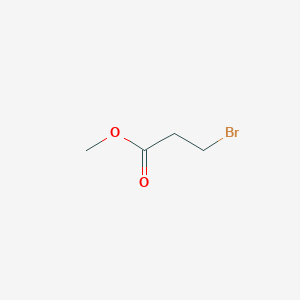

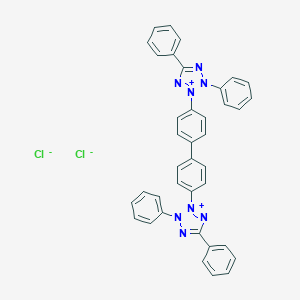

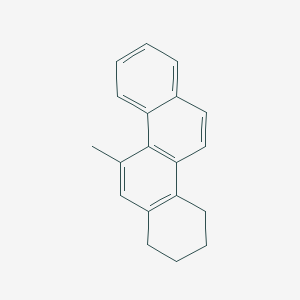

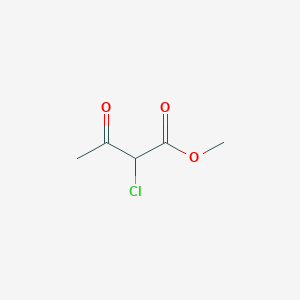

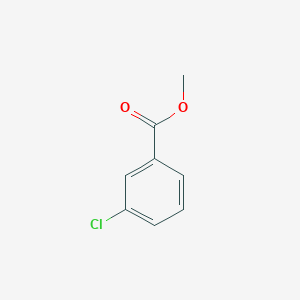

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。